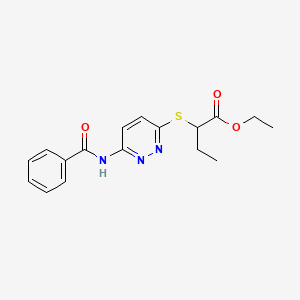

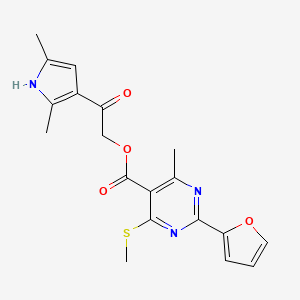

![molecular formula C10H10BrNO2 B2631597 N-[2-(Hydroxymethyl)-4-bromophenyl]acrylamide CAS No. 443360-99-4](/img/structure/B2631597.png)

N-[2-(Hydroxymethyl)-4-bromophenyl]acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(Hydroxymethyl)acrylamide” is an organic compound with the chemical formula C4H7NO2 . It is used in a wide array of applications including plastics, paper, silicone, rubber, coatings, adhesives, and printing inks . As of 2020, it was listed for use in food contact materials in the US, EU, Switzerland, Mercosur, Japan, and China .

Synthesis Analysis

The graft copolymers of N-(hydroxymethyl) acrylamide were synthesized by radical grafting of N‑(hydroxymethyl) acrylamide onto the xanthan gum as a substrate . On increasing the concentration of N‑(hydroxymethyl) acrylamide the grafting parameters decreased gradually, whereas the similar parameters for homopolymer increased .

Chemical Reactions Analysis

N-(Hydroxymethyl)acrylamide is used in a wide array of applications including plastics, paper, silicone, rubber, coatings, adhesives, and printing inks . It is also used in the manufacturing of other chemicals .

Aplicaciones Científicas De Investigación

Corrosion Inhibition : Acrylamide derivatives, including those similar to N-[2-(Hydroxymethyl)-4-bromophenyl]acrylamide, have been studied for their effectiveness as corrosion inhibitors. For instance, a study demonstrated that certain acrylamide derivatives are effective in inhibiting copper corrosion in nitric acid solutions, showing potential for industrial applications (Abu-Rayyan et al., 2022).

Synthesis Methods : Research into the synthesis methods of acrylamide derivatives, including N-(2-Bromo-4-methoxyphenyl)acrylamide, has been conducted. These studies focus on optimizing the synthesis process for higher yields and environmental friendliness (Yuan Jia-cheng, 2012).

Solubility Studies : The solubility of acrylamide derivatives in various solvent mixtures has been examined, providing valuable information for industrial product and process design. For example, the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide was measured in methanol–ethanol solutions at different temperatures (Xinding Yao et al., 2010).

Polymer Nanoparticles : Studies have shown that acrylamide derivatives can be used as initiators for polymerization reactions to create nanoparticles. These nanoparticles have applications in areas like drug delivery and environmental remediation (Lentz et al., 2022).

Polymer Synthesis and Characterization : Research has been conducted on the synthesis and characterization of novel copolymers involving N-(4-bromophenyl)-2-methacrylamide, a compound related to N-[2-(Hydroxymethyl)-4-bromophenyl]acrylamide. These studies explore their reactivity ratios, thermal properties, and potential applications in materials science (Soykan et al., 2008).

Responsive Polymers : Research into polymers that respond to changes in pH and temperature has included acrylamide derivatives. These materials have potential applications in medical and pharmaceutical fields (Rapado & Peniche, 2015).

Safety and Hazards

N-(Hydroxymethyl)acrylamide has been added to the Candidate List of Substances of Very High Concern (SVHC) due to concerns of carcinogenicity and mutagenicity . All EU producers of N-(hydroxymethyl)acrylamide, or suppliers of products containing the chemical above a concentration of 0.1% by weight must provide safety information to consumers for safe use of the chemical and/or products .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamide likely interacts with its targets through a combination of free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including those involving aromatic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamide . For instance, boronic acids and their esters, which are structurally similar to this compound, are known to be only marginally stable in water .

Propiedades

IUPAC Name |

N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-2-10(14)12-9-4-3-8(11)5-7(9)6-13/h2-5,13H,1,6H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUENMMJCXJIEGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C(C=C1)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Hydroxymethyl)-4-bromophenyl]acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

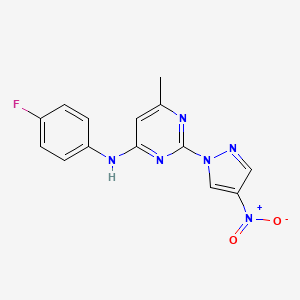

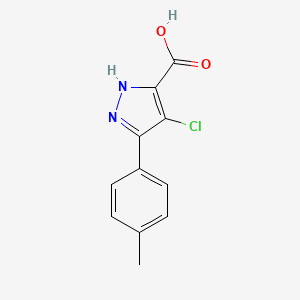

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2631515.png)

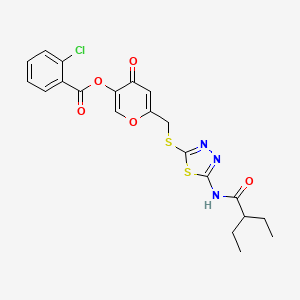

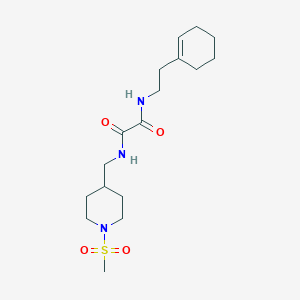

![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2631516.png)

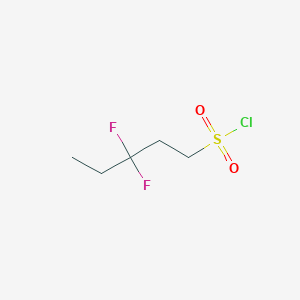

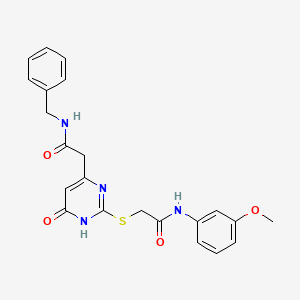

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2631518.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2631522.png)

![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)

![2-(4-fluorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)